molecular formula C15H16N4O B12810170 2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one CAS No. 133627-26-6

2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

Cat. No.: B12810170
CAS No.: 133627-26-6
M. Wt: 268.31 g/mol
InChI Key: UDYVQHNUUVSPGO-UHFFFAOYSA-N
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Description

Structure and Key Features The compound 2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one is a nitrogen-rich polycyclic system characterized by a fused tricyclic scaffold. The core structure comprises a bicyclo[9.4.0] framework with additional fused heterocyclic rings containing four nitrogen atoms (tetrazatricyclo system). Substituents include an ethyl group at position 2, methyl groups at positions 5 and 6, and a ketone at position 10.

For example, brominated derivatives (e.g., 13-bromo-2-ethyl-9-methyl-...) are synthesized using halogenation and heterocyclization strategies, as seen in related diazepine frameworks . Characterization methods such as ¹H/¹³C NMR and X-ray crystallography (using SHELX software) are standard for verifying structural integrity and substituent positions .

Properties

CAS No.

133627-26-6

Molecular Formula

C15H16N4O

Molecular Weight

268.31 g/mol

IUPAC Name

2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one

InChI

InChI=1S/C15H16N4O/c1-4-19-13-11(6-5-7-16-13)15(20)18-12-8-9(2)10(3)17-14(12)19/h5-8H,4H2,1-3H3,(H,18,20)

InChI Key

UDYVQHNUUVSPGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC=N2)C(=O)NC3=C1N=C(C(=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one involves multiple steps, typically starting with the preparation of the core ring structure followed by the introduction of substituents. Common synthetic routes include cyclization reactions, where linear precursors are transformed into cyclic structures under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Key Properties/Applications References
2-Ethyl-5,6-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one (Target) Tetrazatricyclo[9.4.0.0³,⁸] pentadecane Ethyl (C2), methyl (C5, C6), ketone (C10) Hypothesized applications in medicinal chemistry (e.g., kinase inhibition) due to N-rich core.
13-Bromo-2-ethyl-9-methyl-...tetrazatricyclo[...]-10-one Same core Bromo (C13), ethyl (C2), methyl (C9) Bromine enhances electrophilicity; potential intermediate for cross-coupling reactions.
5,6,14,14-Tetramethyl-10-[4-(propan-2-yl)phenyl]-2,9-diazatricyclo[...]-12-one Diazatricyclo[9.4.0.0³,⁸] pentadecane Tetramethyl (C5, C6, C14), propan-2-ylphenyl (C10) Bulky aryl substituent increases hydrophobicity; possible use in materials science.
3,15-Dimethoxy-10-methyltricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,9,12,14-heptaen-8-one Tricyclo[9.4.0.0²,⁷] pentadecane Methoxy (C3, C15), methyl (C10), ketone (C8) Methoxy groups enhance solubility; fluorescence properties studied via crystallography.
Methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[...]-12-carboxylate Oxa-aza tetracyclo[...] pentadecane Pyrenyl (C11), hydroxyl (C9), methyl (C15), carboxylate (C12) Pyrenyl moiety enables fluorescence; applications in sensor development.

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

  • The target compound’s ethyl and methyl groups likely enhance lipophilicity compared to polar substituents like methoxy or hydroxyl groups in analogs .
  • Brominated derivatives (e.g., 13-bromo-...) exhibit higher reactivity in nucleophilic substitution, enabling downstream functionalization .

Crystallographic and Supramolecular Behavior

  • Compounds with extended π-systems (e.g., pyrenyl-substituted analogs) form stable 2D networks via C–H···O interactions, as observed in X-ray studies .
  • Hydrogen-bonding patterns in nitrogen-rich cores (e.g., tetrazatricyclo systems) align with Etter’s rules for molecular recognition and crystal packing .

Functional Applications

  • Fluorescent analogs (e.g., pyrenyl derivatives) are prioritized in sensor design, whereas brominated or methylated variants serve as intermediates in synthetic chemistry .
  • Methoxy-substituted compounds demonstrate improved aqueous solubility, making them candidates for pharmaceutical formulation .

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